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An In-Depth Technical Guide to Nemtabrutinib (CAS No. 1500513-58-5)

Introduction and Strategic Context

Nemtabrutinib (formerly MK-1026 or ARQ 531) is a potent, orally bioavailable, small molecule
inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation for the treatment of
various B-cell malignancies.[1][2][3] Unlike first-generation, covalent BTK inhibitors such as
ibrutinib, nemtabrutinib is a reversible, non-covalent, ATP-competitive inhibitor.[4][5][6] This
distinction is critical, as it allows nemtabrutinib to effectively inhibit both wild-type BTK and,
significantly, the C481S mutant form of BTK.[3][4][7][8] The C481S mutation is a primary
mechanism of acquired resistance to covalent inhibitors, making nemtabrutinib a promising
therapeutic option for patients with relapsed or refractory (R/R) disease.[7][8][9][10]

Developed to overcome known resistance pathways, nemtabrutinib exhibits a distinct kinase
inhibition profile that extends beyond BTK to include other kinases relevant to the B-cell
receptor (BCR) signaling pathway, such as those in the Tec and Src families.[4][5][11] Its
development, marked by its progression into Phase Il clinical trials, represents a strategic
advancement in targeted therapy for hematologic cancers like Chronic Lymphocytic Leukemia
(CLL), Small Lymphocytic Lymphoma (SLL), and various Non-Hodgkin Lymphomas (NHL).[1]
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[12] This guide provides a comprehensive technical overview of nemtabrutinib, focusing on its
mechanism, properties, and the experimental methodologies required for its preclinical and
clinical evaluation.

Core Properties and Identification

A clear understanding of the fundamental properties of a compound is the bedrock of all
research and development.

Property Data Source(s)
CAS Number 1500513-58-5

Synonyms MK-1026, ARQ 531 [1][3]
Molecular Formula C25H23CIN40Oa4 [1][13]
Molecular Weight 478.93 g/mol [1][13]

(2-chloro-4-phenoxyphenyl)-(4-
{[(3R,6S)-6-

IUPAC Name (hydroxymethyl)oxan-3- [1]
yllJamino}-7H-pyrrolo[2,3-
d]pyrimidin-5-yl)methanone

XLogP3: 4.3 Hydrogen Bond
Computed Properties Donor Count: 3 Hydrogen [12]
Bond Acceptor Count: 7

Mechanism of Action: A Dual-Targeting Reversible
Inhibitor

The therapeutic rationale for nemtabrutinib is grounded in its unique interaction with BTK and
its broader impact on associated signaling networks.

Reversible, Non-Covalent BTK Inhibition

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway, essential
for the proliferation, survival, and activation of B-lymphocytes.[3] First-generation inhibitors form
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an irreversible covalent bond with a cysteine residue at position 481 (C481) in the BTK active
site. Mutations at this site, most commonly C481S (cysteine to serine), prevent this covalent
binding, leading to drug resistance.[9][10]

Nemtabrutinib circumvents this by acting as an ATP-competitive inhibitor that binds non-
covalently within the ATP-binding pocket of BTK.[4][5][11] This binding mode does not rely on
interaction with the C481 residue, thereby enabling potent inhibition of both the wild-type (WT)
and C481S-mutated enzymes.[3] Biochemical assays confirm this dual activity, showing potent,
low-nanomolar inhibition for both forms.

Kinase Target Reported ICso Values Source(s)
Wild-Type BTK 0.85nM, 1.4 nM [14][15][16]
C481S-Mutant BTK 0.39 nM, 1.6 nM [9][16]

Broad Kinome Profile and Downstream Effects

Beyond BTK, nemtabrutinib demonstrates a distinct profile by inhibiting other kinases, including
members of the Src and Tec families (e.g., LYN), as well as kinases involved in the MAPK
pathway like MEK1.[4][9][14] This broader activity may contribute to its robust efficacy,
particularly in overcoming resistance pathways that are not solely dependent on BTK.[4][17]
Inhibition of these targets prevents the activation of downstream survival pathways, including
PISK/AKT and ERK, ultimately leading to the inhibition of B-cell growth and induction of
apoptosis.[3][15]
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Caption: Nemtabrutinib's non-covalent inhibition of BTK and other key kinases.
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Pharmacokinetics and Metabolism

Nemtabrutinib is an orally administered drug designed for systemic activity.[2][18] Preclinical
and clinical studies have characterized its pharmacokinetic (PK) profile.

¢ Absorption and Bioavailability: The compound is orally bioavailable.[4][5] In monkeys, a
single 10 mg/kg oral dose resulted in a bioavailability of 72.4%.[15] Clinical trial protocols
specify administration in a fasted state (1 hour before or 2 hours after a meal), suggesting
food may affect absorption.[19]

« Distribution: Nemtabrutinib exhibits high plasma protein binding, primarily to serum albumin,
which influences its distribution.[5] It has also been shown to cross the blood-brain barrier in
preclinical models.[15]

e Metabolism: The primary route of metabolism is through the liver, mainly via the cytochrome
P450 enzyme CYP3A4.[5]

o Elimination: Elimination occurs through a combination of hepatic metabolism and
subsequent excretion, predominantly in the feces, with a smaller portion excreted in the
urine.[5]

PK Parameter (Clinical, 65

Value (Median) Source(s)
mg Dose)
Time to Max Concentration N

Data not specified [20]
(Tmax)
Area Under Curve (AUC) Data not specified [20]
Progression-Free Survival

26.3 months [21]
(PFS)
Duration of Response (DOR) 24.4 months [21]

Note: Specific human Cmax and AUC values from Phase 1 studies are not detailed in the
provided search results but are key endpoints of these trials.[20]

Preclinical and Clinical Development
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Preclinical Efficacy

Nemtabrutinib has demonstrated significant antitumor activity in various preclinical models:

« In Vitro: It potently inhibits the proliferation of B-cell malignancy cell lines and induces
apoptosis.[15][22] Studies show it is effective in patient-derived CLL cells, including those
with ibrutinib resistance mutations.[4]

e In Vivo: In an EpY-TCL1 mouse model of CLL, nemtabrutinib was more effective than ibrutinib.
[4] It also showed efficacy in mouse models of Richter's transformation and in patient-derived
xenograft (PDX) models of mantle cell lymphoma.[4][22]

o Combination Therapy: Preclinical work has shown a synergistic or additive effect when
combined with the BCL2 inhibitor venetoclax, providing a strong rationale for clinical
combination studies.[23][24][25] In an adoptive transfer CLL mouse model, the combination
of nemtabrutinib and venetoclax significantly prolonged survival compared to the ibrutinib-
venetoclax combination.[23][24][26]

Clinical Trials Overview

Nemtabrutinib is being evaluated in a series of clinical trials, most notably the BELLWAVE
studies, for patients with R/R B-cell malignancies.

o BELLWAVE-001 (NCT03162536): A Phase 1/2 dose-escalation and expansion study that
established the recommended Phase 2 dose (RP2D) of 65 mg once daily and demonstrated
a manageable safety profile and promising antitumor activity.[4][7] In heavily pretreated
CLL/SLL patients, the overall response rate (ORR) was approximately 53-56%.[21]

o BELLWAVE-003 (NCT04728893): A Phase 2 study evaluating nemtabrutinib at the 65 mg
dose across various hematologic malignancies, including follicular lymphoma (FL) and
mantle cell lymphoma (MCL).[17][27]

e BELLWAVE-010 (NCT05947851): A Phase 3 study investigating nemtabrutinib in
combination with venetoclax.[28][29] Early results from the dose-escalation portion showed a
100% ORR at the 45 mg nemtabrutinib dose with venetoclax, leading to its selection for
further evaluation.[28][29]
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Safety and Tolerability

Across clinical trials, nemtabrutinib has demonstrated a manageable safety profile.[4][30]

e Most Common Adverse Events (AEs): Common treatment-related AEs (any grade) include
altered taste (dysgeusia), neutropenia, fatigue, nausea, diarrhea, and hypertension.

e Grade =3 AEs: The most frequent Grade 3 or higher treatment-emergent AEs are
neutropenia, febrile neutropenia, and pneumonia.[4]

e Dose Limiting Toxicities (DLTs): In the combination study with venetoclax, DLTs including
grade 3 and grade 5 pneumonia were observed at the 65 mg dose, leading to the selection
of the 45 mg dose for the combination.[28][29]

Experimental Protocols and Methodologies

The following protocols provide a framework for the preclinical evaluation of nemtabrutinib.
These are representative methods and should be optimized for specific laboratory conditions.

Protocol 1: Biochemical BTK Kinase Inhibition Assay

This protocol determines the 1Cso of nemtabrutinib against BTK.
Objective: To quantify the concentration-dependent inhibition of BTK enzymatic activity.

Materials:

Recombinant human BTK (WT and C481S mutant).

Kinase substrate (e.g., poly(Glu,Tyr) 4:1).

o ATP.

Nemtabrutinib (dissolved in DMSO).

Kinase buffer (e.g., Tris-HCI, MgClz, DTT).

ADP-Glo™ Kinase Assay kit (Promega) or similar.
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» 384-well white plates.
Procedure:

o Compound Preparation: Perform a serial dilution of nemtabrutinib in DMSO, followed by a
further dilution in kinase buffer to achieve the final assay concentrations.

o Reaction Setup: To each well of a 384-well plate, add:

Kinase buffer.

[¢]

[e]

Nemtabrutinib dilution or DMSO (vehicle control).

o

Recombinant BTK enzyme.

[¢]

Incubate for 15 minutes at room temperature to allow for compound binding.

o |nitiate Reaction: Add a mixture of substrate and ATP to each well to start the kinase
reaction. The ATP concentration should be at or near its Km for BTK.

 Incubation: Incubate the plate at 30°C for 60 minutes.

» Detect Activity: Stop the reaction and detect the amount of ADP produced using the ADP-
Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™
Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert
ADP to ATP and measure light output via a luciferase reaction.

o Data Analysis:
o Measure luminescence using a plate reader.
o Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.

o Plot the percent inhibition versus the log of nemtabrutinib concentration and fit the data to
a four-parameter logistic equation to determine the ICso value.
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Caption: Workflow for determining the biochemical ICso of nemtabrutinib.
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Protocol 2: Cell-Based Target Engagement (Phospho-
BTK Western Blot)

This protocol assesses nemtabrutinib's ability to inhibit BTK autophosphorylation in a cellular

context.

Objective: To measure the inhibition of BTK phosphorylation at Y223 in a relevant B-cell

lymphoma cell line.

Materials:

MCL or DLBCL cell lines (e.g., REC-1, SU-DHL-6).[31]

Complete culture medium (e.g., RPMI-1640 + 10% FBS).
Nemtabrutinib (dissolved in DMSO).

Stimulant: Anti-IgM antibody.

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

Antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total-BTK, loading control (e.g.,
anti-B-actin), HRP-conjugated secondary antibody.

SDS-PAGE gels, transfer apparatus, ECL substrate.

Procedure:

Cell Culture: Culture cells to a density of 1-2 x 10° cells/mL.

Compound Treatment: Aliquot cells into tubes and treat with various concentrations of
nemtabrutinib or DMSO vehicle for 2 hours at 37°C.

BCR Stimulation: Stimulate the cells by adding anti-IgM antibody (e.g., 10 ug/mL) for 10
minutes at 37°C. Include an unstimulated control.

Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with ice-cold lysis
buffer.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Western Blotting:
o Load equal amounts of protein per lane onto an SDS-PAGE gel.
o Separate proteins by electrophoresis and transfer to a PVDF membrane.
o Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
o Incubate with primary antibody (anti-phospho-BTK) overnight at 4°C.

o Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detect signal using an ECL substrate and an imaging system.

e Analysis: Strip the membrane and re-probe for total BTK and a loading control to ensure
equal protein loading. Quantify band intensities to determine the reduction in phospho-BTK
relative to total BTK at each drug concentration.

Conclusion

Nemtabrutinib (CAS 1500513-58-5) represents a significant evolution in the therapeutic
strategy against B-cell malignancies. Its identity as a reversible, non-covalent inhibitor of both
wild-type and C481S-mutant BTK directly addresses a key clinical mechanism of resistance to
first-generation covalent inhibitors.[3] Supported by a strong preclinical foundation and
promising clinical data demonstrating a manageable safety profile and durable responses in
heavily pretreated patient populations, nemtabrutinib is poised to become a valuable
component of the treatment armamentarium.[4][21] Its broader kinase profile may offer
additional mechanistic advantages, and ongoing investigations, particularly in combination with
other targeted agents like venetoclax, will further define its optimal role in cancer therapy.[4][28]
[29]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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